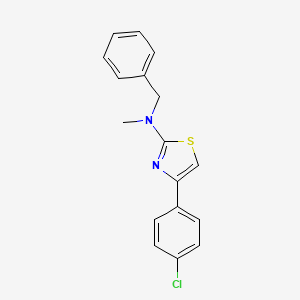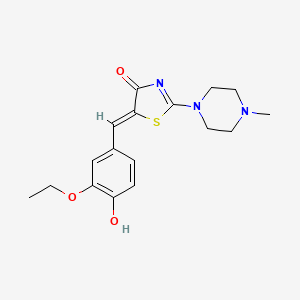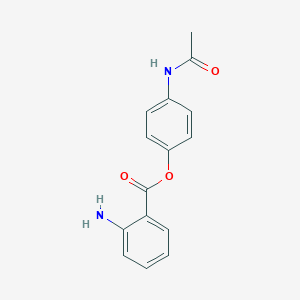
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic, with effects similar to those of morphine. However, it has been associated with a number of adverse effects, including respiratory depression and addiction. Despite these risks, U-47700 continues to be used in scientific research, particularly in the field of pain management.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the analgesic effects of opioids. It produces its effects by inhibiting the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide produces a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a euphoric effect, which is responsible for its addictive potential. In addition, it has been found to have a number of other effects, including the inhibition of gastric emptying and the suppression of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide has a number of advantages for use in scientific research, including its potency and its ability to produce analgesia. However, it also has a number of limitations, including its potential for addiction and its association with respiratory depression.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide. One area of research is focused on developing safer and more effective analgesics that do not produce the adverse effects associated with N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide. Another area of research is focused on understanding the mechanisms of addiction and developing treatments for addiction. Finally, there is a need for further research on the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide, particularly in relation to its effects on the immune system and other physiological systems.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide is synthesized through a multi-step process that involves the reaction of several chemical precursors. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This compound is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine. The amine is then acylated using 3,3-dimethylbutyryl chloride to form N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide has been used in scientific research to study its effects on pain management. It has been found to be a potent analgesic, with effects similar to those of morphine. However, it has also been associated with a number of adverse effects, including respiratory depression and addiction.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)9-13(16)15-10-6-7-11(17-4)12(8-10)18-5/h6-8H,9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPRWSOLSTTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)

![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)


![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)